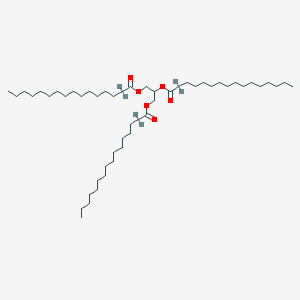
Glyceryl tri(hexadecanoate-2,2-D2)
Overview
Description
Glyceryl tri(hexadecanoate-2,2-D2): , also known as 1,2,3-Propanetriyl tri(2,2-dideuteriohexadecanoate), is a deuterated form of glyceryl tripalmitate. It is a triglyceride where the hydrogen atoms at the 2,2 positions of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound has the molecular formula C51H92D6O6 and a molecular weight of 813.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl tri(hexadecanoate-2,2-D2) can be synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of glyceryl tri(hexadecanoate-2,2-D2) follows similar principles but on a larger scale. The process involves the use of industrial-grade deuterated palmitic acid and glycerol, with continuous monitoring and optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Glyceryl tri(hexadecanoate-2,2-D2) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce glycerol and deuterated palmitic acid.
Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative degradation products.
Transesterification: This reaction involves the exchange of ester groups with alcohols, producing different triglycerides and alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Transesterification: Alcohols and catalysts such as sodium methoxide or lipases.
Major Products:
Hydrolysis: Glycerol and deuterated palmitic acid.
Oxidation: Peroxides and other oxidative products.
Transesterification: Different triglycerides and alcohols.
Scientific Research Applications
Chemistry: Glyceryl tri(hexadecanoate-2,2-D2) is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and tracer studies .
Biology: In biological research, it serves as a deuterated standard for mass spectrometry analysis, helping to quantify and identify lipids in complex biological samples .
Medicine: It is utilized in metabolic studies to understand lipid metabolism and the role of triglycerides in various diseases .
Industry: In the industrial sector, glyceryl tri(hexadecanoate-2,2-D2) is used in the development of deuterated compounds for pharmaceuticals and other specialized applications .
Mechanism of Action
The mechanism of action of glyceryl tri(hexadecanoate-2,2-D2) primarily involves its role as a deuterated analog of glyceryl tripalmitate. In metabolic studies, it mimics the behavior of natural triglycerides but with the added advantage of being traceable due to the presence of deuterium. This allows researchers to study lipid metabolism and the pathways involved in the breakdown and synthesis of triglycerides .
Comparison with Similar Compounds
Glyceryl tripalmitate: The non-deuterated form of glyceryl tri(hexadecanoate-2,2-D2).
Glyceryl tristearate: A triglyceride with stearic acid chains instead of palmitic acid.
Glyceryl trioleate: A triglyceride with oleic acid chains.
Uniqueness: Glyceryl tri(hexadecanoate-2,2-D2) is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This feature allows for precise tracking and analysis in metabolic and chemical studies, providing insights that are not possible with non-deuterated analogs .
Properties
IUPAC Name |
2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43D2,44D2,45D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-LYUMNRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCCCCCCCCCC)OC(=O)C([2H])([2H])CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229759 | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241157-06-2 | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Glyceryl tri(hexadecanoate-2,2-D2) used in this research?
A: Glyceryl tri(hexadecanoate-2,2-D2) serves as a surrogate analyte in this study. [] Researchers used it to evaluate the efficiency of their extraction and analysis method for determining fatty acid content in algae.
Q2: What analytical techniques are relevant to Glyceryl tri(hexadecanoate-2,2-D2) in this context?
A: The research primarily employs Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing Glyceryl tri(hexadecanoate-2,2-D2). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)



![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)


![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)




